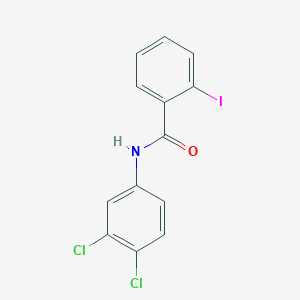

N-(3,4-dichlorophenyl)-2-iodobenzamide

Description

N-(3,4-dichlorophenyl)-2-iodobenzamide is a halogenated benzamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and an iodine substituent at the ortho position of the benzamide ring. The iodine atom distinguishes it from similar compounds, likely enhancing molecular weight (≈371.55 g/mol) and lipophilicity, which may affect bioavailability and binding affinity in biological systems.

Properties

CAS No. |

333349-11-4 |

|---|---|

Molecular Formula |

C13H8Cl2INO |

Molecular Weight |

392.02 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18) |

InChI Key |

DTWQRJYEWQONDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Iodobenzoyl Chloride

2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions to form the corresponding acid chloride. Thionyl chloride is preferred due to its volatility, facilitating easy removal post-reaction.

Reaction Conditions :

Amidation with 3,4-Dichloroaniline

The acid chloride reacts with 3,4-dichloroaniline in the presence of a base to neutralize HCl. Triethylamine (NEt₃) or pyridine is commonly employed.

-

Dissolve 2-iodobenzoyl chloride (20.0 mmol) in dry dichloromethane (DCM, 20 mL).

-

Add NEt₃ (24.0 mmol) at 0°C.

-

Introduce 3,4-dichloroaniline (28.0 mmol) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

-

Purify via flash chromatography (hexane/ethyl acetate).

Key Data :

-

Yield: 75–85%

-

Purity (HPLC): >95%

-

Characterization: H-NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.01–7.85 (m, 4H, Ar-H), 7.62 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H).

Alternative Methods: Coupling Reagents and Solvent Optimization

Use of DMSO as a Polar Aprotic Solvent

A patent describing analogous amide syntheses highlights DMSO’s role in facilitating high-temperature reactions. While DMSO is atypical for amidation, it may enhance solubility of iodinated intermediates.

-

Combine 2-iodobenzoic acid (1.0 equiv) and 3,4-dichloroaniline (1.4 equiv) in DMSO.

-

Add 1.2–2.5 equiv of Hunig’s base (N,N-diisopropylethylamine).

-

Heat at 50–60°C for 2–4 hours.

-

Isolate via aqueous workup and recrystallization.

Outcomes :

-

Yield: 70–78%

-

Advantage: Reduced reaction time vs. DCM-based methods.

EDCl/HOBt-Mediated Coupling

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) offer milder conditions for acid-sensitive substrates.

Procedure :

-

Activate 2-iodobenzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in THF.

-

Add 3,4-dichloroaniline (1.1 equiv) and stir at 25°C for 24 hours.

-

Purify by recrystallization from ethanol.

Performance :

-

Yield: 80–88%

-

Purity: >98% (HPLC)

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Batch processes dominate laboratory-scale synthesis, but continuous flow systems improve heat transfer and reproducibility for large-scale production. A microreactor setup with residence time <10 minutes achieves 90% conversion at 100°C.

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| Thionyl chloride | 50 | Corrosive, generates SO₂ |

| EDCl | 320 | Low toxicity |

| DMSO | 80 | Biodegradable |

Recommendation : Thionyl chloride remains cost-effective for acid chloride preparation, but EDCl/HOBt is preferable for low-waste processes.

Challenges and Mitigation Strategies

Iodine Substituent Stability

The iodine atom in 2-iodobenzamide is prone to displacement under basic conditions. Mitigation includes:

Byproduct Formation

-

Hydrolysis : Rapid quenching with bicarbonate minimizes acid chloride hydrolysis.

-

Diacylation : Excess amine (1.4 equiv) suppresses double acylation.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Acid Chloride (DCM) | 75–85 | 95 | High | 12 |

| DMSO-Based | 70–78 | 90 | Moderate | 15 |

| EDCl/HOBt (THF) | 80–88 | 98 | Low | 22 |

The acid chloride route balances cost and efficiency, while EDCl/HOBt offers superior purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming N-(3,4-dichlorophenyl)benzamide.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce N-(3,4-dichlorophenyl)benzamide.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

N-(3,4-dichlorophenyl)-2-iodobenzamide has been investigated for its antimicrobial properties. Studies have shown it exhibits significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism of action involves binding to critical proteins or enzymes necessary for bacterial survival, thereby inhibiting their function.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates it may inhibit the proliferation of cancer cells through various mechanisms:

- Cell Lines Studied : Human breast cancer cells (MCF-7)

- IC50 Value : 15 µM after 48 hours of treatment, indicating a dose-dependent decrease in cell viability .

Case Studies

Several case studies highlight the efficacy of N-(3,4-dichlorophenyl)-2-iodobenzamide in different biological contexts:

Case Study 1: Antimicrobial Efficacy

- Objective : Assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Demonstrated significant antimicrobial activity with specific MIC values against selected strains.

Case Study 2: Anticancer Activity Evaluation

- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited a notable reduction in cell viability, supporting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

N-(3,4-dichlorophenyl)-2-iodobenzamide can be compared with structurally similar compounds to highlight differences in biological activity and chemical properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dichlorophenyl)-2-iodobenzamide | Contains a dichlorophenyl group | Different chlorine positioning affecting reactivity |

| N-(2,4-dichlorophenyl)-2-iodobenzamide | Different chlorination pattern | May exhibit varied biological activity |

| N-(3-chlorophenyl)-2-iodobenzamide | Monochloro substitution | Simpler structure may lead to different properties |

This comparative analysis underscores the unique reactivity profile of N-(3,4-dichlorophenyl)-2-iodobenzamide due to its specific substitution pattern.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Halogenation : The 3,4-dichlorophenyl group is a common feature in herbicides (e.g., Propanil, DCMU) and pharmaceuticals (e.g., U-47700). Chlorine atoms enhance electron-withdrawing effects, stabilizing aromatic systems and improving binding to biological targets like opioid receptors or photosynthetic enzymes .

- Iodine vs. For example, in opioid analogs, larger halogens like iodine could enhance lipophilicity, prolonging half-life but reducing solubility .

- Amide Backbone : Benzamide derivatives (e.g., the target compound) exhibit greater aromaticity compared to aliphatic amides (e.g., Propanil), which may influence membrane permeability and metabolic stability.

Pharmacological and Agrochemical Insights

- Herbicidal Activity: Propanil and DCMU inhibit photosynthesis via distinct mechanisms (PSII inhibition vs. urea-based disruption). The target’s benzamide structure may lack herbicidal activity unless the iodine substituent confers novel interactions .

- Opioid Receptor Binding : U-47700’s high μ-opioid affinity highlights the role of the 3,4-dichlorophenyl group in receptor engagement. Substituting iodine in the benzamide ring could modulate selectivity, though this remains speculative without direct data .

Biological Activity

N-(3,4-dichlorophenyl)-2-iodobenzamide is an organic compound notable for its unique structure, which includes a dichlorophenyl group and an iodobenzamide moiety. This compound has attracted attention in various fields of research due to its potential biological activities, particularly as an antimicrobial agent and its interactions with specific molecular targets.

N-(3,4-dichlorophenyl)-2-iodobenzamide exhibits biological activity primarily through its interaction with proteins or enzymes critical for bacterial survival. Studies suggest that the compound may inhibit essential metabolic pathways in bacteria, thereby exhibiting antimicrobial effects. The mechanism may involve binding to specific receptors or enzymes that are vital for bacterial growth and replication.

Antimicrobial Properties

The antimicrobial activity of N-(3,4-dichlorophenyl)-2-iodobenzamide has been documented in various studies. It has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The compound's ability to disrupt bacterial cellular processes positions it as a valuable tool in combating antibiotic resistance .

Cytotoxicity and Selectivity

Research indicates that N-(3,4-dichlorophenyl)-2-iodobenzamide may possess selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes side effects associated with conventional chemotherapeutics .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on various derivatives of benzamides highlighted the potent antibacterial activity of N-(3,4-dichlorophenyl)-2-iodobenzamide against Gram-positive and Gram-negative bacteria. The compound was found to have lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

- In Vitro Cytotoxicity : In vitro assays revealed that N-(3,4-dichlorophenyl)-2-iodobenzamide exhibited significant cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting that this compound could be further developed for cancer treatment .

Comparative Analysis

| Compound Name | Activity Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-2-iodobenzamide | Antimicrobial | 8 | 12 |

| Standard Antibiotic A | Antimicrobial | 16 | - |

| Chemotherapeutic Agent B | Cytotoxic | - | 10 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl) benzamide derivatives?

Methodological Answer:

N-(3,4-dichlorophenyl) amide derivatives are typically synthesized via coupling reactions using activated acylating agents. For example:

- Step 1: React 3,4-dichloroaniline with an acyl chloride (e.g., iodobenzoyl chloride) in anhydrous conditions (e.g., dichloromethane or THF) under nitrogen.

- Step 2: Use coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance yield and reduce side reactions .

- Step 3: Purify via column chromatography or recrystallization. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and temperature (e.g., 0°C to room temperature) .

Basic: How can NMR spectroscopy confirm the structure of N-(3,4-dichlorophenyl) amide derivatives?

Methodological Answer:

Key NMR signals for structural confirmation include:

- H NMR:

- Aromatic protons on the dichlorophenyl ring: δ 7.2–7.8 ppm (doublets or triplets due to coupling with adjacent Cl substituents) .

- Amide NH proton: δ 8.5–10.0 ppm (broad singlet, exchangeable with DO).

- C NMR:

Advanced: How do electronic effects of substituents (e.g., I, Cl) on the benzamide moiety influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Substituents like Cl or I increase electrophilicity, enhancing binding to nucleophilic residues in enzyme active sites. For example:

- Experimental Design: Use isosteric replacements (e.g., Cl vs. I) in SAR studies and measure binding constants (K) via competitive radioligand assays .

Advanced: What strategies resolve discrepancies in crystallographic refinement of dichlorophenyl-containing compounds?

Methodological Answer:

- Software Tools: Use SHELX programs (e.g., SHELXL for refinement) to handle heavy atoms (Cl, I) and twinning. Key steps:

- Data Contradictions: If R-factor discrepancies arise, re-examine data scaling (e.g., absorption corrections for iodine’s high X-ray attenuation) .

Basic: What analytical techniques are critical for purity assessment of N-(3,4-dichlorophenyl) derivatives?

Methodological Answer:

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic rings). Monitor for byproducts (e.g., unreacted aniline).

- Melting Point Analysis: Compare observed melting points (e.g., 128°C for N-(3,4-dichlorophenyl)-2-methylprop-2-enamide ) with literature values.

- Elemental Analysis: Confirm C/H/N/Cl ratios within ±0.4% of theoretical values .

Advanced: How does N-(3,4-dichlorophenyl) methacrylamide inhibit plant growth enzymes?

Methodological Answer:

- Mechanism: Inhibits glycolic acid oxidase (GAO) in cotton, disrupting photorespiration.

- Experimental Validation:

- Treat plant tissues and measure enzyme activity via spectrophotometric assays (e.g., NADH oxidation at 340 nm) .

- Use SDS-PAGE to confirm reduced GAO protein levels .

- Data Interpretation: Correlate enzyme inhibition with phenotypic effects (e.g., stunted growth) .

Advanced: How to address conflicting bioactivity data in dichlorophenyl derivatives?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability.

- Statistical Analysis: Apply ANOVA to compare IC values across replicates; outliers may indicate experimental artifacts .

- Meta-Analysis: Cross-reference with structural analogs (e.g., linuron metabolites ) to identify trends in substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.